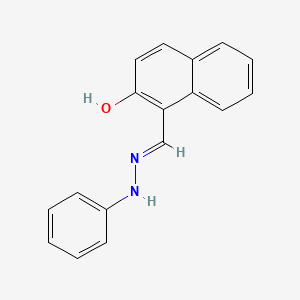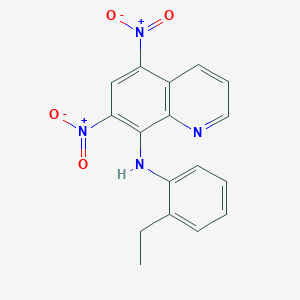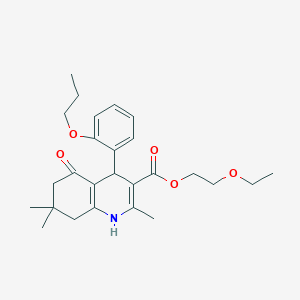![molecular formula C19H20IN3O3 B11696156 N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11696156.png)
N-(4-iodo-2-methylphenyl)-4-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methoxy group, and a hydrazinecarbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves multiple steps. One common approach is to start with the iodination of 2-methylphenyl compounds, followed by the introduction of the hydrazinecarbonyl group through a condensation reaction with hydrazine derivatives. The final step often involves the formation of the propanamide moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular functions and has potential therapeutic implications.
類似化合物との比較
Similar Compounds
- N-(4-IODO-2-METHYLPHENYL)ACETAMIDE
- N-(4-IODO-2-METHYLPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
- N-(4-IODO-2-METHYLPHENYL)-2-(MORPHOLIN-4-YL)ACETAMIDE
Uniqueness
N-(4-IODO-2-METHYLPHENYL)-3-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H20IN3O3 |
|---|---|
分子量 |
465.3 g/mol |
IUPAC名 |
N-(4-iodo-2-methylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C19H20IN3O3/c1-13-11-15(20)5-8-17(13)22-18(24)9-10-19(25)23-21-12-14-3-6-16(26-2)7-4-14/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChIキー |
POACSIDEYYXJKX-CIAFOILYSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)OC |
正規SMILES |
CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-chloro-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11696075.png)
![4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-ethoxyphenol](/img/structure/B11696087.png)


![diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B11696097.png)
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B11696099.png)
![3-(benzyloxy)-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11696106.png)
![(5Z)-1-(4-chlorophenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696121.png)

![3-[(E)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B11696130.png)
![2-[(6-Bromo-5-methyl-2-oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B11696136.png)
![(3E)-1-(3-methylphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11696137.png)
![ethyl 4-(5-{(E)-[1-(3,5-dimethylphenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11696146.png)

